molecular formula C16H16N6O B2814420 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2309775-96-8

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2814420
CAS No.: 2309775-96-8
M. Wt: 308.345
InChI Key: KPVBFYVFWCSLGF-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a benzimidazole ring, a pyrimidine ring, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to target tyrosine kinases , which play a crucial role in the signal transduction pathways that control cell growth and differentiation.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activity of their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .

Biochemical Pathways

Similar compounds have been found to induce apoptosis, a process of programmed cell death . This suggests that the compound may affect pathways related to cell survival and death.

Result of Action

The compound has been found to exhibit excellent antiproliferative potency, with a significant IC50 value against certain cell lines . This suggests that the compound may have a cytotoxic effect, inhibiting cell growth and multiplication. The compound’s action results in extended survivability in in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Synthesis of the azetidine ring: Azetidines can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the pyrimidine ring: Pyrimidine derivatives can be introduced through nucleophilic substitution reactions.

    Final coupling: The final step would involve coupling the benzimidazole and azetidine intermediates with the pyrimidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrimidine rings.

    Reduction: Reduction reactions could target the azetidine ring or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds might be investigated for their interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Due to the presence of bioactive rings like benzimidazole and pyrimidine, the compound could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In the industrial sector, the compound might find applications in the development of new polymers, coatings, or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanol
  • 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propane

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one lies in its specific combination of rings and functional groups, which might confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-15(10-22-11-19-13-4-1-2-5-14(13)22)21-8-12(9-21)20-16-17-6-3-7-18-16/h1-7,11-12H,8-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVBFYVFWCSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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